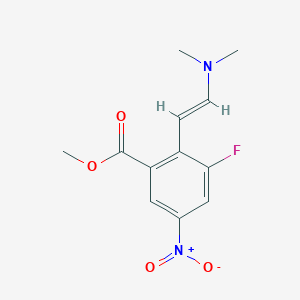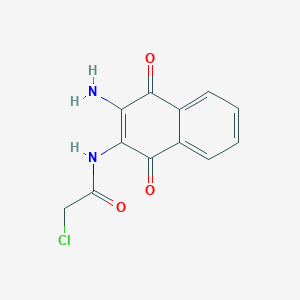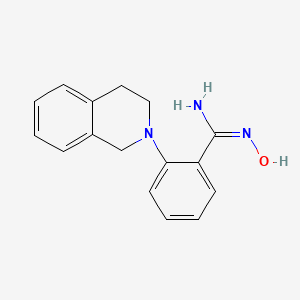
Benzamide, N-(1-naphthyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(1-naphthyl)-4-methyl-: is an organic compound with the molecular formula C18H15NO It is a derivative of benzamide where the amide nitrogen is substituted with a 1-naphthyl group and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-naphthyl)-4-methyl- typically involves the reaction of 1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-(1-naphthyl)-4-methyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzamide, N-(1-naphthyl)-4-methyl- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl ring, especially at the positions ortho and para to the amide group. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives of Benzamide, N-(1-naphthyl)-4-methyl-.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, N-(1-naphthyl)-4-methyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It can be used as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: Benzamide, N-(1-naphthyl)-4-methyl- has potential applications in medicinal chemistry. It is explored for its activity against certain diseases, including cancer and infectious diseases. Its derivatives are tested for their efficacy as therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(1-naphthyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are modulated by the presence of the compound.
Comparación Con Compuestos Similares
- Benzamide, N-(1-naphthyl)-2-methyl-
- Benzamide, N-(2-naphthyl)-4-methyl-
- Benzamide, N-(1-naphthyl)-3-methyl-
Comparison: Benzamide, N-(1-naphthyl)-4-methyl- is unique due to the specific positioning of the methyl group at the 4-position on the benzamide moiety. This structural feature can influence its reactivity and binding affinity compared to other similar compounds. For instance, Benzamide, N-(1-naphthyl)-2-methyl- has the methyl group at the 2-position, which can result in different steric and electronic effects, altering its chemical behavior and biological activity.
Propiedades
Número CAS |
79630-21-0 |
|---|---|
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
4-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-9-11-15(12-10-13)18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20) |
Clave InChI |
URUKLNMVYAVDAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Solubilidad |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)


![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)
![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)


![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)
![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)




